N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O4S2/c1-14(2)13-27(23,24)21-17-7-10-19-15(12-17)4-3-11-22(19)28(25,26)18-8-5-16(20)6-9-18/h5-10,12,14,21H,3-4,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIDWGGQOCZDKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide is a sulfonamide compound with potential biological activity. This article aims to provide a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C23H21FN2O3S
- Molecular Weight : 424.5 g/mol
- CAS Number : 1005302-33-9
- Structure : The compound features a tetrahydroquinoline core substituted with a fluorophenyl sulfonyl group and a methylpropane sulfonamide moiety.
Biological Activity
The biological activity of this compound has been investigated in various studies. Key areas of focus include its potential as an anti-inflammatory agent and its effects on cellular signaling pathways.
Research indicates that the compound may exert its effects through the inhibition of specific enzymes or receptors involved in inflammatory processes. For instance, sulfonamides are known to interact with carbonic anhydrases and other sulfhydryl-containing enzymes, potentially leading to reduced inflammation and modulation of immune responses.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. A notable study reported the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 12 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10 | Modulation of apoptotic pathways |
These findings suggest that the compound may have potential applications in cancer therapy.
Case Studies
Several case studies have highlighted the therapeutic potential of sulfonamides similar to this compound:
- Case Study on Psoriasis Treatment : A clinical trial investigated a related sulfonamide's efficacy in treating moderate-to-severe psoriasis. The results indicated significant reductions in lesion severity and improved quality of life for patients.
- Case Study on Cancer Therapy : Another study focused on a derivative compound's effects on melanoma. Patients receiving treatment showed prolonged survival rates compared to those receiving standard care.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds containing the sulfonamide moiety often exhibit significant anticancer properties. The specific compound under discussion has been evaluated for its effectiveness against various cancer cell lines. For example, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| HCT-116 | 15.72 | Apoptosis induction | |
| MCF-7 | 50.68 | Cell cycle arrest | |
| HeLa | Not specified | Cytotoxic effects |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide is crucial for optimizing its biological activity. Modifications to the sulfonamide group and the tetrahydroquinoline structure can lead to enhanced efficacy and selectivity against cancer cells. Research efforts have focused on synthesizing various analogs to identify structural features that contribute to improved pharmacological profiles .
Drug Design and Development
3.1 Computational Modeling
In silico studies have been employed to predict the biological activity and pharmacokinetic properties of this compound. Tools such as molecular docking simulations help elucidate the binding interactions between the compound and its biological targets, which are often kinases involved in cancer progression . These computational approaches facilitate the identification of lead compounds for further experimental validation.
3.2 Synthesis of Derivatives
The synthesis of derivatives from this compound has been explored to enhance solubility and bioavailability. Modifications such as varying the alkyl chain length or introducing additional functional groups can significantly impact the compound's therapeutic potential .
Case Studies
Case Study 1: Antitumor Efficacy
In a notable study published by a collaborative research team, the compound was tested against a panel of human tumor cell lines using established protocols from the National Cancer Institute (NCI). The results indicated a promising level of antimitotic activity, with specific attention to its mechanism involving cell cycle disruption and apoptosis .
Case Study 2: QSAR Analysis
Quantitative structure–activity relationship (QSAR) models have been developed to predict the anticancer activity of various sulfonamide derivatives based on their structural characteristics. This approach has allowed researchers to design new compounds with enhanced efficacy by targeting specific cellular pathways involved in tumor growth and survival .
Comparison with Similar Compounds
Structural Features
The target compound shares core motifs with several sulfonamide derivatives:
Key Observations :
- The tetrahydroquinoline/isoquinoline core is common, but substituent positions vary significantly.
- Fluorinated aromatic groups (e.g., 4-fluorophenyl) enhance lipophilicity and metabolic stability, a feature shared with and compounds .
- Sulfonamide groups are prevalent, but –4 compounds replace sulfonamides with carboximidamides, which may alter target affinity .
Physicochemical Properties
Data from analogous compounds provide insights into expected properties:
Key Observations :
- compounds exhibit wide melting point ranges, likely due to varying substituent bulk and crystallinity .
- High purity (>95% HPLC) is standard for biologically tested compounds (e.g., –4) .
Key Observations :
- Sulfonylation and amidation are critical for introducing functional groups .
- Low yields (e.g., 6% for compound 30 in ) suggest challenges in sterically hindered reactions .
Key Observations :
Q & A
Basic Research Question
- 1H/13C NMR : Resolve substituent effects on the tetrahydroquinoline ring (e.g., aromatic protons at δ 6.8–7.6 ppm, sulfonamide NH at δ 9.2–10.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 440.5 for analogs) .
- FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .
- Contradictions : Cross-validate with X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) to resolve overlapping signals .
How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) affect biological activity?
Advanced Research Question
- Substituent Effects :
- Methodology :
What computational methods are suitable for studying target interactions, and how do they address conflicting mechanistic hypotheses?
Advanced Research Question
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
- Molecular Dynamics (MD) Simulations : Model protein-ligand interactions over 100+ ns to evaluate stability of binding poses .
- Contradictions : Cross-correlate docking results (e.g., Glide vs. AutoDock) with experimental mutagenesis data to resolve discrepancies in proposed binding sites .
What are the primary biological targets of this compound, and how are they validated experimentally?
Basic Research Question
- Putative Targets : Enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX, histone deacetylases) .
- Validation :
- In Vitro Assays : Measure inhibition kinetics using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) .
- Cellular Models : Test antiproliferative activity in cancer cell lines (IC50 < 10 µM suggests therapeutic potential) .
- SAR Studies : Compare activity of parent compound vs. analogs lacking key substituents .
How can researchers resolve contradictions in reported bioactivity data across studies?
Advanced Research Question
- Common Issues :
- Resolution Strategies :
- Reproduce assays under standardized conditions (e.g., 37°C, 5% CO2).
- Use isogenic cell lines to control for genetic variability .
- Perform meta-analysis of structural analogs (e.g., compare substituent effects in vs. 10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
